3,4-Dimethoxyphenyl beta-D-glucoside
Overview
Description
3,4-Dimethoxyphenyl beta-D-glucoside is a natural product found in Picea abies . It has a molecular formula of C14H20O8 and a molecular weight of 316.30 g/mol . The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol .
Synthesis Analysis
The synthesis of this compound has been achieved through the glucosylation of 3,4-Dimethoxyphenol (3,4-DMP) in suspension-cultured cells of Coffea arabica . The maximum efficiency of glucosylation was attained, more than 40%, within 96 h after the addition of 1 mM 3,4-DMP when cultured in a modified Murashige and Skoog’s medium with 5 μM 2,4-dichlorophenoxyacetic acid and 0.5 μM kinetin .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the following SMILES notation: COC1=C(C=C(C=C1)O[C@H]2C@@HCO)O)O)O)OC . This notation represents the connectivity of atoms in the molecule, with the @ symbols indicating the stereochemistry of the molecule .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.30 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 316.11581759 g/mol . The topological polar surface area of the compound is 118 Ų .
Scientific Research Applications
Synthesis and Biological Evaluation
3,4-Dimethoxyphenyl beta-D-glucoside and its analogues have been synthesized and evaluated for their biological activities. For instance, Hu et al. (2005) synthesized a natural ester, 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, and its analogues, and found some of these esters to exhibit moderate inhibitory effects on human tumor cell lines (Hu et al., 2005).
Glycoside Isolation and Structural Elucidation
Research has focused on isolating new phenolic glycosides, including variants of this compound, from natural sources. Ferrari and Monache (2004) isolated a new phenolic glycoside from Sorocea ilicifolia stem bark, contributing to the understanding of natural glycosides' chemical diversity (Ferrari & Monache, 2004).
Self-Assembly and Material Science Applications
In material science, this compound derivatives have been used to study self-assembly properties. Cui et al. (2008) synthesized 4-(4'-Butoxyphenyl)phenyl-beta-O-D-glucoside, a low-molecular-mass gelator, and observed its ability to form self-assembled fibrillar networks in various solvents (Cui et al., 2008).
Role in Oligosaccharide Synthesis
The compound has also been utilized in the field of carbohydrate chemistry. Tanaka et al. (2008) used a novel activated glycosidic compound, 4,6-dimethoxy-1,3,5-triazin-2-yl beta-lactoside, in the enzymatic glycosylation, demonstrating the potential of similar compounds in oligosaccharide synthesis (Tanaka et al., 2008).
Glycoside Hydrolysis Studies
Understanding the hydrolysis of glycosides is crucial in various biochemical processes. Namchuk et al. (2000) synthesized a series of glycosides, including those related to this compound, to study the mechanism of spontaneous β-glycoside hydrolysis (Namchuk et al., 2000).
Mechanism of Action
Target of Action
3,4-Dimethoxyphenyl beta-D-glucoside is a natural product that has been shown to have a cytotoxic effect on cultured cells . This suggests that its primary targets are likely to be cellular structures or processes that are essential for cell survival.
Mode of Action
The compound is known to inhibit the expression of mucin genes and increase the levels of protocatechuic acid . This could potentially disrupt normal cellular functions, leading to cell death. It’s also suggested that the compound induces apoptosis and cell death , which further supports its cytotoxic activity.
Biochemical Pathways
The compound is metabolized through glucuronic acid metabolism . This process could potentially lead to the production of metabolites that have additional effects on the cell.
Result of Action
The primary result of the action of this compound is the induction of cell death . This is likely due to its cytotoxic effects and its ability to disrupt normal cellular functions.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZDPFUIWTENT-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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